molecular formula C12H24N3O3P B1605890 Tris(morpholino)phosphine CAS No. 5815-61-2

Tris(morpholino)phosphine

Cat. No.: B1605890
CAS No.: 5815-61-2
M. Wt: 289.31 g/mol
InChI Key: CYABZYIVQJYRDT-UHFFFAOYSA-N
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Description

Tris(morpholino)phosphine, also known as trimorpholinophosphine oxide, is a compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine groups attached to a central phosphorus atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions .

Mechanism of Action

Target of Action

Tris(morpholino)phosphine (TMP) is primarily targeted at diiron propane-1,3-dithiolate complexes . These complexes are models for the active site of iron-only hydrogenase enzymes . TMP is introduced into these complexes to improve their hydrophilicity and protophilicity .

Mode of Action

TMP interacts with its targets by substituting into the diiron dithiolate complexes . Mono- and di-TMP substituted diiron complexes are synthesized and spectroscopically characterized . The coordination configuration of these complexes is determined by single X-ray analysis . Temperature-dependent 1H and 31P NMR spectroscopy studies provide insight into the interconversion of the iron dithiacyclohexane ring and the rotation of the [Fe(CO)2PR3] moieties for these complexes in solution .

Biochemical Pathways

The biochemical pathways affected by TMP are related to the function of iron-only hydrogenase enzymes . These enzymes are involved in the catalytic reduction of protons to produce hydrogen . TMP, when introduced into the active site models of these enzymes, can enhance their electrocatalytic activities for proton reduction .

Pharmacokinetics

It’s known that tmp is a hydrophilic compound , which suggests it may have good water solubility and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The introduction of TMP into the diiron dithiolate complexes results in enhanced electrocatalytic activities for proton reduction . This is observed in both pure and water-containing CH3CN solutions . The current sensitivities, i.e., electrocatalytic activities, are demonstrated to be greater in CH3CN–H2O mixtures than in pure CH3CN .

Action Environment

The action of TMP is influenced by the environment in which it is present. For instance, the electrocatalytic activities of TMP-substituted diiron complexes are more effective in CH3CN–H2O mixtures than in pure CH3CN . The most effective electrocatalytic activities are observed with 10% added water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(morpholino)phosphine can be synthesized through the reaction of morpholine with phosphorus trichloride in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tris(morpholino)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(morpholino)phosphine is unique due to its ability to form stable coordination complexes with metal ions, which is not a common property of other similar phosphine compounds. This makes it particularly valuable in coordination chemistry and catalytic applications .

Properties

IUPAC Name

trimorpholin-4-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYABZYIVQJYRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293890
Record name Tris(morpholino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-61-2
Record name Tris(morpholino)phosphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(morpholino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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